molecular formula C18H18F2N2O4S B261558 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

Cat. No. B261558
M. Wt: 396.4 g/mol
InChI Key: RJKDXOQHQCVGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDP" and is used as a research tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to interact with various proteins and enzymes in cells. BDP has been shown to bind to G protein-coupled receptors, leading to downstream signaling events. BDP has also been shown to interact with proteases, leading to the cleavage of the compound and the release of a fluorescent signal.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without any significant adverse effects. BDP has been shown to be stable in biological fluids, making it an ideal tool for in vivo imaging studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in scientific research is its versatility. It can be used as a fluorescent probe, a ligand, or a substrate for proteases. Additionally, BDP has been shown to have minimal toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the limitations of using BDP is its cost. It is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

For the use of BDP include the development of new imaging probes and the development of new protease inhibitors.

Synthesis Methods

The synthesis of BDP involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,6-difluorobenzene sulfonyl chloride in the presence of a base. This method has been optimized to produce high yields of pure BDP. The purity of the compound is essential for its use in scientific research.

Scientific Research Applications

BDP has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for imaging mitochondria in live cells. BDP has also been used as a ligand for G protein-coupled receptors, making it a valuable tool in drug discovery and development. Additionally, BDP has been used as a substrate for proteases, making it useful in enzyme assays.

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine

Molecular Formula

C18H18F2N2O4S

Molecular Weight

396.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-difluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H18F2N2O4S/c19-14-2-1-3-15(20)18(14)27(23,24)22-8-6-21(7-9-22)11-13-4-5-16-17(10-13)26-12-25-16/h1-5,10H,6-9,11-12H2

InChI Key

RJKDXOQHQCVGLY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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